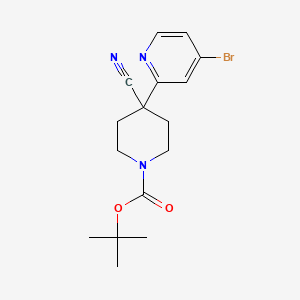
Tert-butyl 4-(4-bromopyridin-2-yl)-4-cyanopiperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-(4-bromopyridin-2-yl)-4-cyanopiperidine-1-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a bromopyridine moiety, a cyanopiperidine ring, and a carboxylate group. Its molecular formula is C16H22BrN3O2.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-bromopyridin-2-yl)-4-cyanopiperidine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of 4-bromopyridine with tert-butyl 4-cyanopiperidine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
化学反応の分析
Types of Reactions
Tert-butyl 4-(4-bromopyridin-2-yl)-4-cyanopiperidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The piperidine ring can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), bases (e.g., triethylamine).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide), solvents (e.g., acetonitrile).
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Reduction: Amines derived from the reduction of the nitrile group.
Oxidation: N-oxides of the piperidine ring.
科学的研究の応用
Tert-butyl 4-(4-bromopyridin-2-yl)-4-cyanopiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of biological pathways and mechanisms, especially those involving nitrogen-containing heterocycles.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of tert-butyl 4-(4-bromopyridin-2-yl)-4-cyanopiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the bromopyridine and cyanopiperidine moieties allows for interactions with various biological molecules, influencing pathways involved in disease processes.
類似化合物との比較
Similar Compounds
- Tert-butyl 4-(4-chloropyridin-2-yl)-4-cyanopiperidine-1-carboxylate
- Tert-butyl 4-(4-fluoropyridin-2-yl)-4-cyanopiperidine-1-carboxylate
- Tert-butyl 4-(4-iodopyridin-2-yl)-4-cyanopiperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(4-bromopyridin-2-yl)-4-cyanopiperidine-1-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens may not. This allows for greater versatility in synthetic applications and the potential for unique biological interactions.
特性
分子式 |
C16H20BrN3O2 |
|---|---|
分子量 |
366.25 g/mol |
IUPAC名 |
tert-butyl 4-(4-bromopyridin-2-yl)-4-cyanopiperidine-1-carboxylate |
InChI |
InChI=1S/C16H20BrN3O2/c1-15(2,3)22-14(21)20-8-5-16(11-18,6-9-20)13-10-12(17)4-7-19-13/h4,7,10H,5-6,8-9H2,1-3H3 |
InChIキー |
ROOIXSYQIOWFKW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=NC=CC(=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-2-phenylbenzo[d]thiazole](/img/structure/B13094896.png)
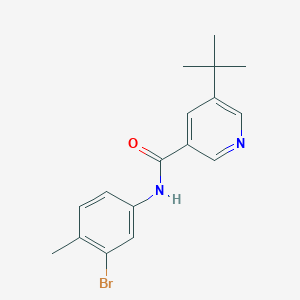
![3,4,5,9-Tetrahydropyrido[2,3-e]pyrrolo[1,2-a]pyrazine](/img/structure/B13094912.png)
![8-Ethoxypyrazolo[5,1-c][1,2,4]benzotriazine](/img/structure/B13094919.png)
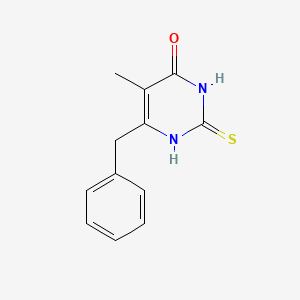
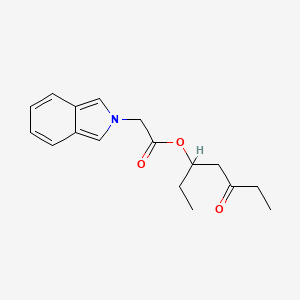
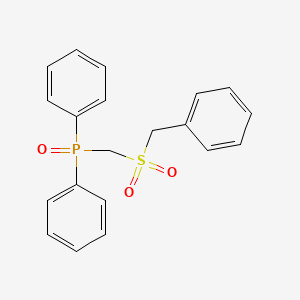
![3,3'-Bi[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13094957.png)
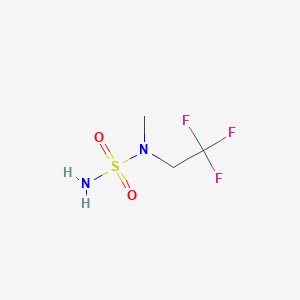

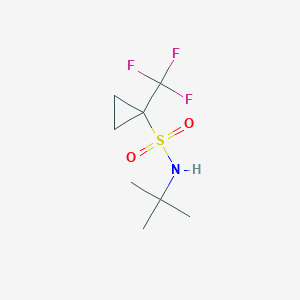
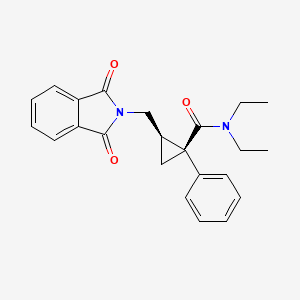

![(2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanamine](/img/structure/B13094985.png)
